/Benzidine/ inhibits DNA synthesis ... and induces unscheduled DNA synthesis in Hela cells.
Although benzidine (Bz), 4-aminobiphenyl (ABP), 3,3'-dichlorobenzidine HCl (DCBz), 3,3'-dimethylbenzidine (DMBz), 3,3'-dimethoxybenzidine (DMOBz) and the benzidine congener-based dye trypan blue (TB) produce primarily frameshift mutations in Salmonella typhimurium, the base-substitution strain TA100 also responds to these compounds when S9 is present. Performing DNA sequence analysis, other investigators have shown that ABP induces frameshift, base-pair and complex mutations. Also, it was found that an uninduced hamster liver S9 preparation with glucose-6-phosphate dehydrogenase, FMN, NADH and four times glucose 6-phosphate gave a stronger mutagenic response than the conventional plate incorporation with rat S9 activation mixture for all the compounds tested. Using the base-specific tester strains of S. typhimurium (TA7001-TA7006) with the above reductive metabolic activation system, we surveyed these compounds for the ability to produce specific base-pair substitutions after reductive metabolism. Bz was weakly mutagenic in TA7005 (0.04 revertants/ug). ABP was mutagenic in TA7002 (1.4 revertants/ug), TA7004 (0.6 revertants/ug), TA7005 (2.98 revertants/microg) and TA7006 (0.4 revertants/ug). DCBz was weakly mutagenic in TA7004 (0.01 revertants/ug). It was concluded that benzidine induced some CG->AT transversions in addition to frameshift mutations. ABP induced TA->AT, CG->AT, and CG->GC transversions as well as GC->AT transitions. DCBz induced only GC->AT transitions. Because DMBz, DMOBz and TB were not mutagenic in this base-substitution mutagen detection system, their mutagenic activity was attributed strictly to frameshift mechanisms.
Little work has been done on the topical absorption of the bladder carcinogen benzidine. Since humans are more likely to be exposed to chemical mixtures than to a single chemical, a program was developed in these laboratories to examine the cumulative effect of complex mixtures on percutaneous absorption of important toxicants such as benzidine. In this investigation, a mixture is defined as a physical combination consisting of a marker chemical and several other chemicals, each of which can have independent and/or synergistic effects on dermal penetration and absorption of the marker chemical. Ten mixtures, consisting of a marker chemical (benzidine, B), a solvent (acetone, A or DMSO, D), a surfactant (0 or 10% sodium lauryl sulfate, SL), a vasodilator (0 or 180 microg methyl nicotinate, M), and a reducing agent (0 or 2% SnCl2, s) were employed in this study. Isolated perfused porcine skin flaps (IPPSFs), which have proven to be a suitable in vitro model for assessing dermal absorption and toxicity, and flow-through diffusion cell systems were utilized. The extent of benzidine absorption in skin sections dosed with either B + A (0.94% dose) or B + D (1.01% dose) was similar to that when IPPSFs were dosed with either B + A (0.54% dose) or B + D (1.31% dose). However, flux vs time profiles were different when the two in vitro methods were compared. For mixtures containing (1) DMSO only or acetone only or (2) solvents containing SL + M, benzidine absorption was enhanced when compared with other mixtures. Compared to acetone, DMSO appears to enhance dermal penetration of benzidine in most of the mixtures. Compared to other mixtures evaluated, SnCl2 inhibited benzidine absorption irrespective of solvent present. SnCl2 also appears to inhibit benzidine penetration in DMSO mixtures containing SL only, but not in acetone mixtures. It is proposed that chemical-chemical interactions between benzidine and SnCl2 may be inhibiting benzidine absorption and chemical-biological interactions between M + SL and skin may be enhancing benzidine absorption. Across all mixtures, maximum observed benzidine absorption was almost 3% of the topical dose over 8 hr, but maximum penetration was 22% over the same time period which would suggest a potential for greater systemic exposure over longer time frames. This work underscores the need to study potentially toxic chemicals in mixture exposure scenarios since the interactions observed would confound risk assessment based on single chemical data.
The formation of thioether conjugates is an important mechanism for inactivation of carcinogens. 3-(Glutathion-S-yl)-benzidine (BZ-SG) formation prevents benzidinediimine and peroxidase-mediated benzidine binding to DNA. Benzidinediimine is the two-electron oxidized product of benzidine thought to be the reactive intermediate involved in peroxidase-mediated binding of benzidine to DNA. Diimine interacts with benzidine to form a dimeric complex known as the charge-transfer complex. The latter is in equilibrium with the cation radical. This study evaluated the mechanism by which BZ-SG forms. Benzidinediimine was synthesized and used to study the formation of BZ-SG. With 0.05 mM benzidinediimine, BZ-SG formation was optimum at pH 4.5 and with glutathione at 0.05 to 0.1 mM. By monitoring specific absorption spectra, the reduction of benzidinediimine at pH 4.5 was evaluated. The t1/2 for diimine decay (425 nm) and maximum absorbance of the charge-transfer complex (600 nm) were each at approximately 5 min. Within 10 min, the maximum amount of benzidine had formed from diimine. BZ-SG formation followed the decay of diimine. The relationship between benzidinediimine and benzidine, with respect to BZ-SG formation, was assessed at a fixed concentration of glutathione (0.05 mM) and a fixed total concentration of amine and diimine (0.05 mM). In three separate experiments, each of these three components was radiolabeled independent of the other two components. Experiments with [3H]glutathione indicated that conjugate formation was dependent upon diimine, and not benzidine. With [3H]benzidinediimine or [3H]benzidine, two different calculations were necessary to assess conjugate formation. For [3H]benzidinediimine, the calculation considered that only the radiolabeled diimine formed conjugate, while with [3H]benzidine, a specific activity calculation was necessary to demonstrate that conjugate formation was dependent upon diimine. With 0.05 mM [3H]benzidine, horseradish peroxidase-catalyzed formation of BZ-SG was optimum between 0.05 and 0.0625 mM H2O2. The latter is consistent with conversion of benzidine to diimine before formation of BZ-SG. Specific inhibitors and the absence of oxygen uptake indicated the lack of involvement of cation, thiyl, and carbon-centered radicals. The results are consistent with the existence of the charge-transfer complex and with benzidinediimine reacting with glutathione to form BZ-SG.
The mechanism of activation of the bladder carcinogen 2-amino-4-(5-nitro-2-furyl)thiazole (ANFT) was investigated by comparison with benzidine. In comparison with benzidine, ANFT has a higher electrochemical potential (approximately 700 mV) and is less effective as a reducing co-substrate for either prostaglandin H synthase (PHS) or horseradish peroxidase. Activation was monitored by measuring binding to protein (BSA) and DNA. ANFT binding to protein was reduced by indomethacin, a fatty acid cyclooxygenase inhibitor; phenol and aminopyrine, competitive reducing co-substrates; ascorbic acid, an antioxidant; and glutathione, thioether conjugate formation. These results are consistent with those previously reported for benzidine and demonstrate a peroxide co-substrate requirement, interaction of peroxidase with amine, formation of reactive intermediates and inactivation of reactive intermediates. 5,5-Dimethyl-1-pyrroline N-oxide (DMPO), a radical trap, also reduced ANFT binding to protein. Similar results were observed whether activation by PHS or horseradish peroxidase was investigated. Peroxidative activation of ANFT and benzidine to bind DNA was inhibited by these test agents in a manner similar to that observed with protein except that DMPO did not reduce binding. In addition, 2-methyl-2-nitrosopropane and methyl viologen, which are radical traps, and methionine and p-nitrobenzyl-pyridine, which are strong nucleophiles, did not reduce ANFT or benzidine binding to DNA. These agents also did not prevent binding of benzidinediimine, the two-electron product of benzidine oxidation, to polydeoxyguanosine. Glutathione inhibited diimine binding by forming a conjugate. Results demonstrate that activation of ANFT to bind protein and DNA is similar to benzidine. Peroxidative activation of benzidine occurs by both one- and two-electron oxidation. A similar mechanism would explain ANFT binding to protein (one electron) and DNA (two electron).
To investigate the effects of benzidine (BZ) and beta-naphthylamine (BNA) on the immune system in man, the activity of natural killer (NK) cells as well as the relative number (percentage) of Leu 11a positive cells in peripheral blood lymphocytes were measured in 63 dyestuff workers exposed to BZ and BNA (aromatic amines, AA). The cytotoxic potential per NK cell (unit NK cell activity) was approximated by dividing the NK activity per fixed numbers of unseparated mononuclear cells by the percentage of Leu 11a positive lymphocytes that mediated NK activity. Thirty one of these workers had previously been treated for bladder cancer and then cured (ex-cancer AA workers) whereas the remaining 32 had not been diagnosed as having bladder cancer (non-cancer AA workers). There was no significant difference in the gross NK activity per unseparated peripheral mononuclear cells among ex-cancer AA workers, non-cancer AA workers, and the control group (p greater than 0.05). The relative number of Leu 11a positive cells, on the other hand, was significantly higher in AA workers than in the control group (p less than 0.01). The unit NK cell activity, as a result, was significantly more reduced in both ex-cancer and non-cancer AA workers than in the control group (p less than 0.05 and p less than 0.01, respectively). Between ex-cancer and non-cancer AA workers, no significant difference was observed in terms of unit NK cell activity. These results indicated that the function of NK cells per se was impaired in AA workers whereas the number of circulating NK cells was relatively increased.
Cancer is the principal and best documented toxic effect of benzidine in both humans ... and animals ... . Like many other arylamines, benzidine is postulated to require metabolic activation to electrophilic derivatives in order to manifest its carcinogenicity and genotoxicity through covalent binding with DNA ... . One metabolic scheme for bladder cancer ... involves N-acetylation, N-hydroxylation in the liver, transport of the glucuronide conjugate of the resulting intermediate to the bladder, then hydrolysis of the conjugate followed by absorption and ultimate activation via O-acetylation.
In humans, ... proposed that benzidine and N-acetylbenzidine are glucuronidated in the liver and transported to the bladder lumen where they are hydrolyzed by acidic urine. Activation in the bladder could incl peroxidation by prostaglandin H synthetase ... oxidation by cytochrome P-450 ... and O-esterification by O-acetyltransferase ... or N,O-acetyltransferase ... . N-Acetylbenzidine can be further hydroxylated before glucuronidation.
Regardless of the pathway involved, DNA adducts with N-acetylated benzidine derivative have been observed in rodents and humans, principally that of N-(deoxyguanosin-8-yl)-N'-acetylbenzidine ... . This DNA adduct is presumed to be formed by O-acetylation of N'-hydroxy-N-acetylbenzidine and subsequent binding to a DNA base. As previously mentioned, acidic urine is thought to release the amine from the glucuronides; the amine can then be activated, for example, by prostaglandin H synthase to initiate carcinogenesis. The predominant reactive intermediate generated by prostaglandin H synthase and related peroxidases has been identified as benzidinediimine, and it reacts primarily with the C8 position of deoxyguanosine ... . ... suggested that at acid pH, benzidinediimine is in equilibrium with nitrenium ion, the species proposed to bind to bladder DNA. Furthermore, they showed that the in vitro formation of benzidinediimine could be prevented by conjugation with glutathione to generate 3-(glutathion-S-yl)-benzidine. The formation of the conjugate was dependent upon diimine and not benzidine, suggesting that conversion of benzidine to diimine occurs before formation of the conjugate.
Susceptibility to bladder cancer has been linked to the slow acetylator type of the polymorphic NAT2 N-acetyltransferase gene ... . A study of Chinese workers with high exposure to benzidine demonstrated a 100-fold incr risk for bladder cancer ... . However, when members of the benzidine-exposed cohort were screened for their acetylator phenotype and genotype, no positive assoc was found between N-acetylation phenotype or genotype and bladder cancer risk ... . The authors suggested that the difference between their results and those of the previous investigators may be due to the fact that their subjects were only exposed to benzidine, while those in earlier studies were also exposed to other aromatic amines (monoamines). ... Further research conducted in recent yr has shown that slow acetylators are not at increased risk for bladder cancer relative to fast acetylators ... . These data are consistent with the observation that benzidine can be acetylated by NAT1 for which genotypic differences in acetylation rate have not been observed. NAT1 in humans may have a dominant role in acetylation of benzidine ... . In addition, the deacylase could have a dominant effect on the profile of benzidine metabolite formed ... .
The genotoxicity of benzidine is also mediated through bioactivated, electrophilic metabolites. This has been shown in: mutagenicity assays in many prokaryotic and eukaryotic systems ... in vivo and in vitro unscheduled DNA synthesis tests .... chromosomal aberrations assays ... assays for micronucleus formation ... and in tests for sister chromatid exchanges ... . Benzidine metabolites also bind to protein and RNA ... and hemoglobin ... although specific toxicological responses are not yet attributable to these effects.
When male mice were admin 86 ppm benzidine as benzidine dihydrochloride in drinking water for 1 yr, 13 of 22 (59%) observed liver tumors were found to contain a mutation in codon 61 of the H-ras oncogene ... . Although a similar frequency of oncogene mutations were observed in spontaneous liver tumors, much lower frequencies (7-21%) were observed in tumors induced by several nongenotoxic agents. These results are consistent with genotoxicity being a least a component of benzidine's observed carcinogenicity. Epigenetic mechanisms may also be involved, however, as H-ras and K-ras oncogenes in benzidine-induced liver tumors were found to be hypomethylated in comparison to adjacent nontumor tissue ... . Hypomethylation of a gene is thought to enhance its transcription, and thus, benzidine may be capable of facilitating aberrant expression of genes that are involved in carcinogenesis.